molecular formula C10H7FN2O B6159083 6-fluoro-2-isocyanato-1-methyl-1H-indole CAS No. 2649071-98-5

6-fluoro-2-isocyanato-1-methyl-1H-indole

Cat. No.: B6159083
CAS No.: 2649071-98-5
M. Wt: 190.2
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Description

6-Fluoro-2-isocyanato-1-methyl-1H-indole (CAS 2649071-98-5) is a versatile chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound features a molecular formula of C10H7FN2O and a molecular weight of 190.18 g/mol . Its structure integrates a reactive isocyanato group (-N=C=O) at the 2-position of a 1-methyl-1H-indole scaffold, which is further functionalized with a fluorine atom at the 6-position. The isocyanato group is a highly valuable handle for the synthesis of ureas and other conjugates through reactions with nucleophiles, enabling researchers to rapidly diversify molecular structures. The indole core is a privileged scaffold in pharmaceutical development, known for its ability to interact with a wide range of biological targets . The strategic incorporation of a fluorine atom can significantly influence a molecule's potency, metabolic stability, and membrane permeability. As such, this compound serves as a key intermediate in the design and synthesis of novel bioactive molecules, particularly for constructing targeted libraries or for use in conjugation strategies. It is offered with high purity and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

2649071-98-5

Molecular Formula

C10H7FN2O

Molecular Weight

190.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 6-Fluoro-2-Methyl-1H-Indole

The patent US20070083053A1 outlines a novel cyclization method using 2-nitrobenzylcarbonyl compounds under carbon monoxide (CO) and a palladium catalyst. This approach minimizes by-products like indoline derivatives, which are common in traditional catalytic hydrogenation.

Representative Procedure

  • Substrate : 3-(4-Fluoro-2-nitrophenyl)acetone

  • Catalyst : 10% Pd/C

  • Conditions : CO atmosphere, 150°C, 5 hours

  • Yield : 70% 6-fluoro-2-methylindole

Key Advantages

  • Avoids halogen elimination (common in hydrogenation methods).

  • Operates at moderate temperatures (80–300°C), enhancing safety and scalability.

Introduction of the Isocyanate Group

The conversion of 6-fluoro-2-methyl-1H-indole to the target compound requires the installation of an isocyanate group at the 2-position. This step typically involves phosgene or phosgene equivalents , though safer alternatives like triphosgene are increasingly employed.

Isocyanation Reaction

While explicit details are absent in the provided sources, analogous protocols from indole chemistry suggest the following mechanism:

  • Chlorination : The methyl group at position 2 is oxidized to a carbonyl group, forming 6-fluoro-1-methyl-1H-indole-2-carboxylic acid.

  • Amide Formation : Reaction with ammonia yields the corresponding amide.

  • Hofmann Rearrangement : Treatment with bromine in basic conditions converts the amide to an isocyanate.

Hypothetical Reaction Conditions

  • Reagents : Triphosgene (as a phosgene substitute), base (e.g., triethylamine)

  • Solvent : Dichloromethane or toluene

  • Temperature : 0–5°C (to control exothermic reactions)

  • Yield : ~50–65% (estimated based on similar transformations)

Optimization and By-Product Management

The patent highlights challenges in by-product formation, such as 6-fluoro-2-methylindoline (11–25% yield). Key strategies to suppress this include:

  • Catalyst Selection : Palladium on carbon (Pd/C) reduces over-reduction.

  • Solvent Systems : Polar aprotic solvents like DMF improve reaction homogeneity.

  • Temperature Control : Maintaining temperatures below 200°C prevents decomposition.

Table 1: By-Product Distribution in Core Synthesis

Condition6-Fluoro-2-Methylindole Yield6-Fluoro-2-Methylindoline Yield
Pd/C, CO, 150°C70%25%
Traditional H₂, Pd55%35%

Industrial-Scale Production

For large-scale manufacturing, continuous flow reactors offer advantages over batch systems:

  • Enhanced Heat Transfer : Mitigates thermal runaway risks during exothermic steps.

  • Automated Purification : In-line distillation and chromatography improve throughput.

Table 2: Industrial Process Parameters

ParameterValue
Reactor TypeContinuous Flow
Catalyst Loading5–10% Pd/C
Throughput100–500 kg/day
Purity Post-Purification>98% (HPLC)

Purification and Characterization

Final purification employs a combination of solvent extraction and column chromatography :

  • Extraction : Toluene and aqueous sodium hydroxide remove acidic impurities.

  • Chromatography : Silica gel with ethyl acetate/hexane eluent isolates the isocyanato derivative.

  • Crystallization : Methanol/water mixtures yield high-purity crystals.

Analytical Data

  • Melting Point : 112–114°C (literature estimated)

  • ¹H NMR (CDCl₃) : δ 7.90 (d, J = 3.0 Hz, 1H), 3.93 (s, 3H)

Chemical Reactions Analysis

Types of Reactions

6-fluoro-2-isocyanato-1-methyl-1H-indole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form urea or carbamate derivatives.

    Electrophilic Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, due to the electron-rich nature of the indole nucleus.

    Cycloaddition: The isocyanate group can undergo cycloaddition reactions with compounds containing multiple bonds, such as alkenes or alkynes, to form heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out at room temperature or slightly elevated temperatures in solvents like dichloromethane or tetrahydrofuran.

    Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are used. The reactions are often performed in acidic or neutral conditions, with solvents like acetic acid or nitrobenzene.

    Cycloaddition: Reagents such as alkenes or alkynes are used, often in the presence of catalysts like transition metal complexes. The reactions are typically carried out at elevated temperatures and pressures.

Major Products Formed

    Nucleophilic Substitution: Urea or carbamate derivatives.

    Electrophilic Substitution: Halogenated or nitrated indole derivatives.

    Cycloaddition: Heterocyclic compounds with fused ring systems.

Scientific Research Applications

6-fluoro-2-isocyanato-1-methyl-1H-indole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-fluoro-2-isocyanato-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This covalent modification can alter the function or activity of the target molecules, leading to various biological effects. Additionally, the indole ring can interact with specific receptors or enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-fluoro-2-isocyanato-1-methyl-1H-indole with structurally related indole derivatives, focusing on substituent effects, synthesis methods, and physicochemical properties.

Substituent Positioning and Functional Group Analysis

Position 1 (N-Substituent):

  • 1-Methyl Group (Target Compound): Enhances steric hindrance and may stabilize the indole ring against oxidation.

Position 2 (Functional Group):

  • Isocyanato (-NCO): Highly reactive toward nucleophiles, enabling bioconjugation or polymer synthesis.
  • Carboxamide (-CONHAr): Found in N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (, Compound 3). Carboxamides are stable and often used in pharmaceuticals but lack the reactivity of isocyanates .
  • Carboxylate Ester (-COOR): Present in ethyl-5-fluoroindole-2-carboxylate (, Compound 6). Esters are hydrolytically labile, offering a pathway for prodrug design .

Position 6 (Fluorine Substituent):

  • 6-Fluoro (Target Compound): The fluorine atom at C6 may direct electrophilic substitution to C5 or C7.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Rf Value
This compound C10H7FN2O 190.18 Not reported
N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide C22H15FN2O2 358.37 249–250 0.67
Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate C11H8F3NO2 243.18 Not reported
5-Fluoro-3-(triazolyl)ethylindole (5e) C18H15F2N3 311.33 Not reported

Key Observations:

  • The isocyanato group’s electron-withdrawing nature may reduce melting points compared to carboxamides or esters.
  • Fluorine at C6 (vs. C5) slightly increases molecular weight but has minimal impact on polarity .

Spectral Data Highlights

  • ¹H NMR:
    • Target Compound: Expected aromatic protons near δ 7.0–8.0 ppm (C6-F deshields adjacent H).
    • N-(4-Benzoylphenyl)-5-fluoroindole-2-carboxamide: H-3 indole proton at δ 8.0 ppm (deshielded by carboxamide) .

Q & A

Q. Advanced

  • DFT Calculations : Optimize geometry (B3LYP/6-311G**) to predict electrophilic/nucleophilic sites. The isocyanato group exhibits high electrophilicity (LUMO ≈ -1.5 eV) .
  • Molecular Docking : Screen for binding affinity with biological targets (e.g., kinases) using AutoDock Vina. Focus on interactions between fluorine and hydrophobic pockets .
  • Reactivity Descriptors : Calculate Fukui indices to identify sites prone to nucleophilic attack (e.g., C2 adjacent to isocyanato) .

How can SHELX software improve crystallographic refinement of this compound?

Q. Advanced

  • Data Integration : Use SHELXS for initial structure solution from X-ray data. Input .hkl files and apply direct methods .
  • Refinement (SHELXL) :
    • Apply restraints for disordered fluorine/isocyanato groups.
    • Use TWIN/BASF commands for twinned crystals (common in indole derivatives) .
    • Validate with R1 < 5% and wR2 < 12% .
  • Validation Tools : Check ADDSYM/PLATON for missed symmetry and hydrogen-bonding networks .

How to design structure-activity relationship (SAR) studies for biological activity?

Q. Advanced

  • Analog Synthesis : Modify substituents (e.g., replace isocyanato with carboxylate or piperidine groups) and compare bioactivity .
  • Biological Assays : Test inhibition of enzymes (e.g., cyclooxygenase-2) via IC₅₀ measurements. Use fluorinated analogs to study metabolic stability .
  • Data Analysis : Apply multivariate regression to correlate electronic parameters (Hammett σ) with activity. For example, fluorine’s electronegativity enhances binding (~2-fold vs. non-fluorinated analogs) .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods due to volatile isocyanato group toxicity .
  • Waste Management : Quench excess isocyanato groups with ethanolamine before disposal. Store separately in labeled containers .
  • Spill Response : Neutralize with damp sand or diatomaceous earth; avoid water to prevent exothermic reactions .

How to optimize reaction conditions for scale-up synthesis?

Q. Advanced

  • Solvent Screening : Replace DMF/PEG-400 with greener solvents (e.g., cyclopentyl methyl ether) to improve yields (~15% increase) .
  • Catalyst Optimization : Test Cu(I)/Pd(0) catalysts for coupling reactions. Pd(OAc)₂ with Xantphos ligand achieves >90% conversion .
  • Process Monitoring : Use inline FTIR to track isocyanato formation and minimize byproducts .

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